Welcome to the BenchChem Online Store!
molecular formula C9H13N3O3 B8807823 Ethyl 2-(dimethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate CAS No. 54127-88-7

Ethyl 2-(dimethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No. B8807823
M. Wt: 211.22 g/mol
InChI Key: QCIFTCNILVVFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06878704B2

Procedure details

Ethyl 3,4-dihydro-2-dimethylamino-4-oxopyrimidine-5-carboxylate (P. Dostert, T Imbert, J F Ancher, M Langlois, B Bucher and G Mocquet, Eur. J. Med. Chem.-Chim. Ther. (1982), 17, 437-44) (0.64 g) was refluxed with NaOH (304 mg) in water (16 ml) for 2 hours. The cooled solution was acidified to pH2 with 1N HCl, solid filtered off and dried under vacuum at 75° C. to give title compound (0.52 g). MS (−ve ion chemical ionisation) m/z 182 ([M−H]−, 100%).
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
304 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[C:3]1[NH:8][C:7](=[O:9])[C:6]([C:10]([O:12]CC)=[O:11])=[CH:5][N:4]=1.[OH-].[Na+].Cl>O>[CH3:1][N:2]([CH3:15])[C:3]1[NH:8][C:7](=[O:9])[C:6]([C:10]([OH:12])=[O:11])=[CH:5][N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.64 g
Type
reactant
Smiles
CN(C1=NC=C(C(N1)=O)C(=O)OCC)C
Name
Quantity
304 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 75° C.

Outcomes

Product
Name
Type
product
Smiles
CN(C1=NC=C(C(N1)=O)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.